molecular formula C24H25FN4O4 B11000540 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide

Cat. No.: B11000540
M. Wt: 452.5 g/mol
InChI Key: QNRFQXHTXBQCGD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide is a synthetic small-molecule compound featuring a pyrimidoindazolone core fused with a dihydropyrimidine ring. The molecule is substituted with a 10-fluoro group and a 2-methyl substituent, while the propanamide side chain is linked to a 3,4-dimethoxyphenethyl group.

Properties

Molecular Formula

C24H25FN4O4

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanamide

InChI

InChI=1S/C24H25FN4O4/c1-14-16(24(31)29-23(27-14)22-17(25)5-4-6-18(22)28-29)8-10-21(30)26-12-11-15-7-9-19(32-2)20(13-15)33-3/h4-7,9,13,28H,8,10-12H2,1-3H3,(H,26,30)

InChI Key

QNRFQXHTXBQCGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide typically involves multiple steps. The process begins with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with a suitable fluorinated pyrimidoindazole derivative. The final step involves the formation of the propanamide linkage under controlled conditions, often using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the carbonyl groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A:

7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide Key Differences:

  • Core Structure : Diazaspiro[4.5]decene vs. pyrimido[1,2-b]indazolone in the target compound.
  • Substituents : Contains a trifluoromethylpyrimidine group and a difluorobenzyl moiety, contrasting with the dimethoxyphenethyl group in the target molecule.
  • Functional Groups: Features a dimethylamino-propoxy side chain absent in the target compound .

Compound B:

6-[[2,3-difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Key Differences:

  • Core Structure: Diazaspiro[3.5]nonene vs. pyrimidoindazolone.
  • Substituents : Includes a trifluoromethylpyrimidine and a methoxyethyl-azetidine group, whereas the target compound has a simpler dimethoxyphenethyl chain.
  • Halogenation : Differs in fluorination pattern (2,3-difluoro vs. 10-fluoro in the target) .

Compound C:

7-[(2,3-difluoro-4-hydroxy-5-iodophenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
Key Differences :

  • Halogenation : Incorporates iodine at the 5-position of the phenyl ring, absent in the target compound.
  • Phenyl Substitution : Hydroxy and difluoro groups replace the dimethoxy substituents in the target .

Compound D:

(4aR)-1-[2,3-(Difluoro-4-iodophenyl)methyl]-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
Key Differences :

  • Core Structure : Pyrrolo[1,2-b]pyridazine vs. pyrimidoindazolone.
  • Substituents : Shares a dimethoxyphenyl group but includes an iodophenyl moiety, which is absent in the target compound .

Comparative Analysis Table

Feature Target Compound Compound A Compound B Compound C
Core Scaffold Pyrimido[1,2-b]indazolone Diazaspiro[4.5]decene Diazaspiro[3.5]nonene Diazaspiro[4.5]decene
Fluorination 10-fluoro 2,3-difluoro 2,3-difluoro 2,3-difluoro, 5-iodo
Key Substituent 3,4-dimethoxyphenethyl Trifluoromethylpyrimidine Methoxyethyl-azetidine Trifluoromethylpyrimidine
Functional Groups Propanamide Carboxamide Carboxamide Carboxamide

Research Findings and Implications

  • Halogenation: The 10-fluoro substituent in the target compound may enhance target binding compared to non-fluorinated analogues, as seen in kinase inhibitors where fluorine improves potency and selectivity .
  • Synthetic Accessibility : Unlike Compounds C and D, the target molecule avoids iodination steps, simplifying synthesis and reducing heavy-metal contamination risks .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

The compound features a propanamide moiety linked to a pyrimidine and indazole framework. The presence of the 3,4-dimethoxyphenyl group and a fluorinated methyl group enhances its pharmacological properties. The structural complexity suggests potential interactions with various biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promising anticancer effects in vitro. Its structural components suggest potential inhibition of cancer cell proliferation through various mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. Its interaction with targets such as kinases is a subject of ongoing research.
  • Signaling Pathway Modulation : There is evidence that this compound can influence key signaling pathways related to cell growth and survival, including the FGFR signaling pathway.

Synthesis

The synthesis of the compound involves several steps that typically include:

  • Formation of the pyrimidine and indazole frameworks.
  • Introduction of the 3,4-dimethoxyphenyl and fluorinated methyl groups.
  • Final assembly into the propanamide structure.

This multi-step synthesis is crucial for obtaining the desired biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructural FeaturesBiological Activity
1-MethylindoleIndole core with methyl substitutionAnticancer
5-FluorouracilFluorinated pyrimidineAntiviral/Anticancer
RasagilineAminoindan structureMAO-B inhibitor

This table illustrates how the combination of a fluorinated pyrimidine and an indazole moiety in this compound may enhance its pharmacological profile compared to other compounds lacking such diversity.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanism of action for this compound. For instance:

  • In vitro Studies : Various cell lines have been used to assess the cytotoxic effects of the compound. Results indicate significant inhibition of cell growth in cancerous cells compared to non-cancerous controls.
  • Mechanistic Studies : Research has suggested that the compound may induce apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption characteristics, although further research is needed to fully understand its metabolic profile.

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